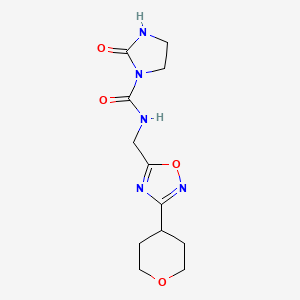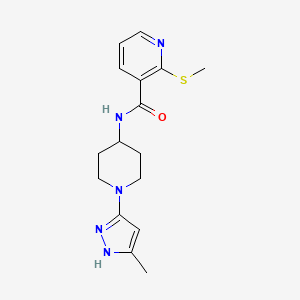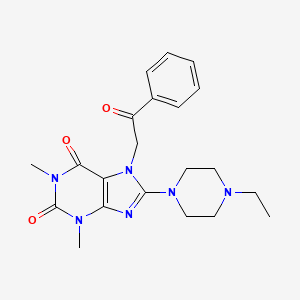
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring containing one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring is a 2,5-difluorophenyl group and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered thiazepane ring, with the 2,5-difluorophenyl and ethanone groups attached. The presence of the sulfur and nitrogen atoms in the ring, along with the fluorine atoms on the phenyl ring, would likely result in a highly polar molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiazepane ring and the electron-withdrawing fluorine atoms would likely result in a compound with significant polarity .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Organic Compounds
Occurrences, Toxicities, and Ecological Risks of Organic Sunscreen Components : This review focuses on Benzophenone-3 (BP-3), a common component in sunscreens and cosmetics, outlining its environmental presence and potential impacts on aquatic ecosystems. BP-3's physicochemical properties, bioaccumulation, and transformation into metabolites with greater estrogenic potency are highlighted. It emphasizes the need for further studies on BP-3's long-term exposure effects in aquatic ecosystems, which could offer insights into managing and mitigating risks associated with similar organic compounds (Kim & Choi, 2014).
Traditional Medicine and Natural Products
Ethnobotanical Properties of Unexplored Plants : Research on "Khandu Chakka" (Ehretia laevis) compiles ethnobotanical, Ayurvedic properties, and chemical constituents, including various acids, amino acids, and phenolics. This review underlines the plant's medicinal use in Ayurveda for diabetes and anti-venom applications, suggesting a foundation for further exploring natural products' therapeutic potentials (Thakre et al., 2016).
Cardiovascular Therapeutics from Herbal Medicine
Salvia miltiorrhizaBurge (Danshen) in Cardiovascular Therapeutics : This article reviews the cardiovascular and cerebrovascular protective actions of Danshen and its components, highlighting its application in preventing vascular diseases and cardiac conditions. The synergism among lipophilic and hydrophilic constituents of Danshen provides a model for exploring multifaceted therapeutic agents from herbal medicines (Li, Xu, & Liu, 2018).
Environmental Degradation and Remediation
Microbial Degradation of Polyfluoroalkyl Chemicals : This review discusses the environmental persistence of polyfluoroalkyl chemicals, their transformation into perfluoroalkyl acids (PFAAs), and microbial degradation pathways. It emphasizes the need for further research on biodegradation mechanisms and environmental monitoring to manage such persistent pollutants effectively (Liu & Avendaño, 2013).
Fluorescent Chemosensors
Development of Fluorescent Chemosensors : Research on 4-Methyl-2,6-diformylphenol (DFP)-based compounds as chemosensors illustrates the innovative approaches in detecting various analytes. The high selectivity and sensitivity of DFP-based chemosensors for metal ions, anions, and neutral molecules highlight the potential for advanced diagnostic and monitoring tools in various scientific fields (Roy, 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-9(17)16-5-4-13(18-7-6-16)11-8-10(14)2-3-12(11)15/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVDJKUZBFQXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)


![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)

![methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2590780.png)

![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)
![2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2590790.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2590792.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2590795.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2590796.png)
